molecular formula C12H11F3O4 B7761884 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B7761884
M. Wt: 276.21 g/mol
InChI Key: YJZDMHRCYCYRKB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. This compound is characterized by the presence of a trifluoromethyl group and two methoxy groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other chalcone derivatives and compounds with similar structures:

    Chalcones: Similar compounds include 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one and 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

    Fluorinated Compounds: Compounds like 4-bromo-2,5-dimethoxyphenethylamine and 2,5-dimethoxyfentanyl also contain methoxy groups and halogens, making them structurally similar. .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-7-3-4-10(19-2)8(5-7)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZDMHRCYCYRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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